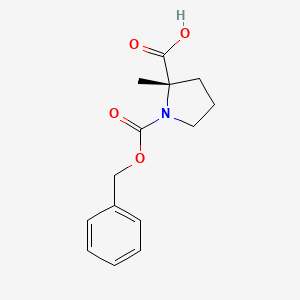

1-Cbz-2-methyl-L-proline

Übersicht

Beschreibung

Vorbereitungsmethoden

1-Cbz-2-methyl-L-proline can be synthesized through various methods. One common synthetic route involves the protection of the amino group of L-proline with a benzyloxycarbonyl (Cbz) group. This is typically achieved using benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium hydroxide or triethylamine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. Industrial production methods often involve similar protection strategies but on a larger scale, with optimizations for yield and purity .

Analyse Chemischer Reaktionen

1-Cbz-2-methyl-L-proline undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives of L-proline with different functional groups .

Wissenschaftliche Forschungsanwendungen

1-Cbz-2-methyl-L-proline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Cbz-2-methyl-L-proline involves its role as a protected amino acid derivative. The Cbz group protects the amino group from unwanted reactions during synthetic processes. This allows for selective reactions at other functional groups on the molecule. The Cbz group can be removed under mild conditions, such as catalytic hydrogenation, to reveal the free amino group for further reactions .

Vergleich Mit ähnlichen Verbindungen

1-Cbz-2-methyl-L-proline is similar to other Cbz-protected amino acids, such as:

1-Cbz-L-proline: Lacks the methyl group at the 2-position, making it less sterically hindered.

1-Cbz-2-ethyl-L-proline: Has an ethyl group instead of a methyl group, leading to different steric and electronic properties.

1-Cbz-4-hydroxy-L-proline: Contains a hydroxyl group at the 4-position, providing additional sites for chemical modification .

The uniqueness of this compound lies in its specific steric and electronic properties, which make it particularly useful in certain synthetic applications where other Cbz-protected amino acids may not be as effective .

Biologische Aktivität

1-Cbz-2-methyl-L-proline, also known as N-carbobenzyloxy-2-methylproline, is a proline derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a carbobenzyloxy (Cbz) protecting group on the nitrogen atom of the proline ring. Its chemical formula is with a molecular weight of 219.25 g/mol. The compound is soluble in organic solvents such as dichloromethane and dimethyl sulfoxide, making it suitable for various synthetic applications.

The biological activity of this compound can be attributed to its role as a building block in the synthesis of bioactive compounds. It has been utilized in the development of peptide-based drugs and enzyme inhibitors due to its ability to mimic natural amino acids.

Key Mechanisms:

- Enzyme Inhibition: this compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer and inflammation.

- Receptor Modulation: The compound may interact with various receptors, influencing cellular signaling pathways that regulate physiological responses.

Research Findings

Extensive research has been conducted on the biological activity of this compound. Here are some notable findings:

Antimicrobial Activity

Studies indicate that derivatives of this compound exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic processes.

Anticancer Properties

Research has shown that this compound derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins. This suggests potential applications in cancer therapy.

Case Studies

- Synthesis and Evaluation of Anticancer Agents: A study synthesized a series of compounds based on this compound and evaluated their cytotoxicity against human cancer cell lines. Results demonstrated significant anticancer activity, with some compounds showing IC50 values in the low micromolar range.

- Enzyme Inhibition Studies: Another investigation focused on the inhibition of serine proteases using this compound derivatives. The results indicated effective inhibition with K_i values comparable to known protease inhibitors.

Data Tables

The following table summarizes key biological activities and their corresponding references:

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Inhibition of serine proteases |

Pharmacokinetics

Pharmacokinetic studies reveal that this compound is rapidly absorbed when administered orally, with peak plasma concentrations occurring within 1-3 hours. The compound exhibits moderate bioavailability and is metabolized primarily in the liver, leading to the formation of active metabolites.

Eigenschaften

CAS-Nummer |

63399-71-3 |

|---|---|

Molekularformel |

C14H16NO4- |

Molekulargewicht |

262.28 g/mol |

IUPAC-Name |

(2S)-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylate |

InChI |

InChI=1S/C14H17NO4/c1-14(12(16)17)8-5-9-15(14)13(18)19-10-11-6-3-2-4-7-11/h2-4,6-7H,5,8-10H2,1H3,(H,16,17)/p-1/t14-/m0/s1 |

InChI-Schlüssel |

RPUQYVRDBWUEOR-AWEZNQCLSA-M |

SMILES |

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O |

Isomerische SMILES |

C[C@]1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |

Kanonische SMILES |

CC1(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)[O-] |

Sequenz |

X |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.